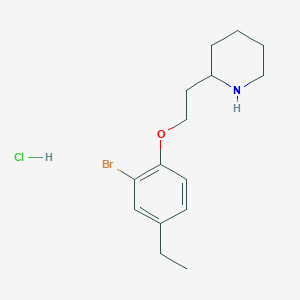

![molecular formula C9H19ClFNO B1441780 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride CAS No. 1220016-39-6](/img/structure/B1441780.png)

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

Overview

Description

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride (3-[2-(2-FE)EP]HCl) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the piperidine family, which are cyclic compounds containing a nitrogen atom in the ring. 3-[2-(2-FE)EP]HCl is a white crystalline solid with a molecular weight of 265.22 g/mol. It has a melting point of 97-99 °C and is insoluble in water.

Scientific Research Applications

Drug Design and Pharmacology

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride: plays a significant role in the field of drug design and pharmacology. Piperidine derivatives are crucial in the synthesis of various pharmaceuticals, and this compound’s structure makes it a valuable precursor in the development of new medications . Its potential for creating biologically active molecules is particularly important in the search for treatments for neurological disorders, where piperidine structures are often found in drugs targeting the central nervous system.

Chiral Synthesis Optimization

The compound is used in chiral synthesis optimization, which is essential for producing enantiomerically pure substances . This process is vital in the pharmaceutical industry since the different enantiomers of a drug can have drastically different effects in the body. The piperidine ring of this compound provides the chiral center necessary for the optimization process.

Material Science

In material science, 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride can be utilized to modify the properties of materials at a molecular level. Its incorporation into polymers can lead to changes in the physical properties of the material, such as flexibility, strength, and resistance to chemicals, making it valuable in creating specialized materials for various industrial applications.

Chemical Synthesis

This compound serves as a building block in chemical synthesis, providing a pathway to a wide range of chemical reactions and products. Its versatility in reactions allows for the creation of complex molecules with high precision, which is crucial in the synthesis of fine chemicals and active pharmaceutical ingredients.

Analytical Chemistry

In analytical chemistry, 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride can be used as a standard or reagent in chromatographic methods . It helps in the qualitative and quantitative analysis of compounds, particularly in the identification of substances within a mixture and the determination of their purity.

Biopharma Production

The compound finds applications in biopharma production, where it may be involved in the synthesis of intermediates and active pharmaceutical ingredients . Its role in the production process is critical, as it can influence the efficiency and outcome of the pharmaceutical products being manufactured.

properties

IUPAC Name |

3-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO.ClH/c10-4-7-12-6-3-9-2-1-5-11-8-9;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSSSARHSSFXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOCCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)

![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)

![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)

![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)

![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)

![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)

![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)

![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)

![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)